N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{[4-(2-methylpropyl)-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-{[4-ISOBUTYL-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-{[4-ISOBUTYL-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The key steps may include:
- Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
- Introduction of the oxo group via oxidation reactions.
- Attachment of the pyrazolo[3,4-b]pyridine moiety through nucleophilic substitution.
- Formation of the triazole ring via cycloaddition reactions.
- Final coupling with the sulfanylacetamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-{[4-ISOBUTYL-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-{[4-ISOBUTYL-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-{[4-ISOBUTYL-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- **N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2-{[4-ISOBUTYL-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Properties
Molecular Formula |
C25H29N9O2S2 |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-2-[[4-(2-methylpropyl)-5-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H29N9O2S2/c1-12(2)10-33-21(17-8-13(3)26-22-20(17)15(5)30-32(22)7)28-29-25(33)37-11-19(35)31-34-16(6)27-23-18(24(34)36)9-14(4)38-23/h8-9,12H,10-11H2,1-7H3,(H,31,35) |
InChI Key |
DGBYPYDVPQQPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C3=NN=C(N3CC(C)C)SCC(=O)NN4C(=NC5=C(C4=O)C=C(S5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.